molecular formula C23H15ClF2N2O2 B1193237 ml375 CAS No. 1488362-55-5

ml375

Katalognummer: B1193237
CAS-Nummer: 1488362-55-5
Molekulargewicht: 424.83
InChI-Schlüssel: GXBAKXRLQAPKEE-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ML375 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ML375 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Treatment of Addiction

ML375 has shown efficacy in preclinical models for reducing self-administration behaviors associated with substances such as cocaine and ethanol. In studies, this compound produced dose-dependent reductions in cocaine self-administration in rats, suggesting its potential utility in treating addiction disorders .

Behavioral Disorders

The modulation of M5 mAChR by this compound may also have implications for treating various behavioral disorders. The receptor's role in dopaminergic signaling suggests that this compound could be beneficial in conditions such as schizophrenia or depression, where dopaminergic dysregulation is evident .

Data Tables

Property Value
IC50 (human M5)300 nM
IC50 (rat M5)790 nM
IC50 (M1-M4)>30 μM
CNS PenetrationHigh
LipophilicitycLogP = 5.2

Case Study 1: Addiction Models

In a series of experiments, researchers assessed the impact of this compound on cocaine self-administration in rats. The results indicated that administration of this compound led to significant reductions in cocaine intake compared to control groups, highlighting its potential as a therapeutic agent for addiction treatment .

Case Study 2: Behavioral Assessments

Another study focused on the effects of this compound on sugar-seeking behavior as a model for assessing compulsive behaviors. The findings revealed that this compound effectively reduced sugar pellet self-administration, suggesting its broader implications for treating compulsive behaviors beyond substance use .

Wirkmechanismus

ML375 exerts its effects by binding to the M5 muscarinic acetylcholine receptor and acting as a negative allosteric modulator. This means that it binds to a site on the receptor distinct from the acetylcholine binding site, causing a conformational change that reduces the receptor’s activity. The molecular targets include the M5 receptor, and the pathways involved are primarily related to G protein-coupled receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of ML375: this compound stands out due to its high selectivity for the M5 receptor, brain-penetrant properties, and oral bioavailability. These characteristics make it a valuable tool in both research and potential therapeutic applications .

Biologische Aktivität

ML375 is a highly selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications, particularly in treating addiction disorders. This article synthesizes current research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for clinical use.

This compound operates primarily as a negative allosteric modulator of the M5 mAChR. Its binding alters the receptor's conformation, thereby modulating the efficacy of orthosteric ligands such as acetylcholine (ACh). The unique binding characteristics of this compound were elucidated through various studies involving molecular docking and mutagenesis techniques.

Key Findings on Binding and Activity

  • Allosteric Modulation : Research indicated that this compound binds to a novel allosteric site located at the interface of transmembrane domains (TMs) 2-4 of the M5 mAChR. This site was identified through targeted mutagenesis and pharmacological interrogation, which demonstrated that certain mutations did not significantly affect this compound's activity, suggesting a distinct mechanism of action compared to other modulators .
  • Pharmacological Profile : In functional assays, this compound exhibited negative cooperativity with ACh and other agonists, effectively reducing their maximal responses. This behavior was consistent across various experimental setups, indicating a robust mechanism for modulating receptor activity .
  • Selectivity : this compound demonstrates high selectivity for the M5 receptor over other mAChR subtypes (M1-M4), with IC50 values of 300 nM for human M5 and 790 nM for rat M5, while exhibiting minimal activity against other subtypes (>30 μM) .

Pharmacokinetics

This compound has been characterized by favorable pharmacokinetic properties that support its use in systemic dosing. However, it presents challenges related to its long elimination half-life in rodent models (approximately 80 hours), which may complicate its application in certain addiction paradigms . Efforts to optimize its pharmacokinetic profile have led to the development of analogs with shorter half-lives while maintaining potency.

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Human M5 IC50300 nM
Rat M5 IC50790 nM
Elimination Half-Life (rat)~80 hours
CNS PenetrationHigh

Behavioral Studies

In vivo studies have demonstrated that this compound effectively reduces drug-seeking behavior in animal models. For instance, male Sprague-Dawley rats trained for cocaine self-administration showed a dose-dependent reduction in cocaine intake when administered this compound . Importantly, this effect was specific to cocaine and did not extend to sugar-maintained behavior or general motor activity, underscoring the selective nature of this compound's action.

Case Study: Cocaine Use Disorder (CUD)

  • Study Design : Rats were trained to self-administer cocaine under fixed-ratio schedules.
  • Findings : At a dose of 30 mg/kg, this compound significantly decreased cocaine self-administration without affecting general locomotor activity .
  • Implications : These results suggest that targeting the M5 mAChR with NAMs like this compound may offer a novel therapeutic strategy for managing CUD.

Q & A

Basic Research Questions

Q. What experimental models are most effective for evaluating ML375's modulation of drug self-administration?

this compound's efficacy is typically assessed using fixed-ratio (FR) and progressive-ratio (PR) reinforcement schedules in rodent models. For example, under FR10 schedules, this compound reduced cocaine and oxycodone self-administration without affecting sucrose pellet-maintained responding . Motor coordination is controlled via rotarod tests (e.g., latency to fall at 20 rpm), confirming this compound does not induce sedation . In situ hybridization and ex vivo slice preparations validate M5 receptor localization in dopaminergic neurons of the ventral tegmental area (VTA), linking this compound's effects to mesolimbic dopamine circuitry .

Q. How does this compound selectively target M5 mAChRs without affecting other muscarinic subtypes?

this compound acts as a negative allosteric modulator (NAM) with >100-fold selectivity for M5 over M1-M4 receptors. Radioligand binding and functional assays (e.g., Ca²⁺ mobilization, IP accumulation) demonstrate its allosteric mechanism, showing no interaction with the "common" allosteric site in M1-M4 receptors. Molecular docking and mutagenesis studies identified a novel binding site at the transmembrane interface (TMs 2–4), explaining its subtype specificity .

Q. What methodological controls are essential when studying this compound's behavioral effects?

Key controls include:

  • Non-drug reinforcers (e.g., sucrose pellets) to distinguish drug-specific effects from general motivation changes .
  • Pharmacokinetic profiling to confirm brain penetrance and exclude drug-drug interactions (e.g., unaltered oxycodone/ML375 plasma/brain concentrations) .
  • Dose-response curves for opioids/cocaine to determine if this compound's effects are surmountable (e.g., this compound abolished oxycodone reinforcement even at 100 μg/kg doses) .

Advanced Research Questions

Q. How do pharmacokinetic limitations of this compound influence chronic addiction models?

this compound's prolonged half-life in rats (t₁/₂ = 80 hours) complicates repeated dosing in relapse paradigms. To address this, researchers developed VU6008667 , an analog with equivalent M5 potency but a shorter t₁/₂ (2.3 hours), enabling studies requiring rapid clearance . Brain-to-plasma ratios (3.0 ± 0.7) and unbound fraction (fu,br = 0.003) must be considered to estimate effective CNS concentrations .

Q. How can conflicting findings on this compound's efficacy in cocaine self-administration be resolved?

Discrepancies arise from protein binding (this compound's unbound brain fraction is <1%) and dosing paradigms . While Gould et al. (2018) reported reduced cocaine intake under PR schedules , other studies found no effect under FR schedules, possibly due to insufficient free drug concentrations . Future work should standardize dosing intervals and measure unbound brain levels to reconcile results .

Q. What strategies optimize this compound's translational potential for opioid use disorder (OUD)?

  • Dual assessment of reinforcement (PR breakpoints) and relapse (cue-reactivity tests) .
  • Combination with behavioral therapies to leverage this compound's attenuation of oxycodone-associated cue reactivity .
  • Species-specific pharmacokinetic profiling to address this compound's high protein binding in rats, which may not extrapolate to humans .

Q. How does this compound's modulation of striatal dopamine release inform addiction mechanisms?

this compound blocks M5-mediated enhancement of dopamine (DA) release in the striatum, as shown via fast-scan cyclic voltammetry in ex vivo slices. This effect is absent in M5 knockout mice, confirming receptor specificity. However, this compound does not alter baseline DA signaling, suggesting selective action on drug-evoked plasticity .

Q. What experimental designs address this compound's mixed effects on natural vs. drug rewards?

Use PR schedules for natural rewards (e.g., sugar pellets) to detect subtle motivation changes. This compound reduced FR-maintained sucrose responding but not PR breakpoints, highlighting schedule-dependent outcomes . Parallel assays for locomotor activity (open-field tests) and analgesia (hot-plate/tail-flick) ensure behavioral specificity .

Q. Contradictory Data Analysis

Q. Why do some studies report this compound's inefficacy in reducing cocaine intake?

Conflicting results may stem from:

  • Dose thresholds : Effective cocaine reduction requires this compound ≥30 mg/kg, which achieves brain concentrations >10× M5 IC50 .
  • Receptor reserve differences : M5 expression varies across DA neuron subpopulations, affecting this compound's functional antagonism .
  • Strain-specific responses : Variations in Sprague-Dawley vs. Long-Evans rats could influence outcomes .

Q. How does this compound's allosteric binding site guide next-generation M5 modulator development?

The novel TM2–4 interface binding site enables structure-activity relationship (SAR) optimization. For example, adding methyl groups to this compound's benzoyl moiety improved metabolic stability without losing potency, leading to VU6008667 . Computational modeling of this site can prioritize analogs with enhanced CNS penetration and selectivity .

Q. Methodological Recommendations

  • Dose selection : Use 30–56.6 mg/kg this compound (i.p. or p.o.) for maximal M5 occupancy in rats .
  • Statistical rigor : Apply repeated-measures ANOVA with Dunnett’s post hoc tests for multi-dose comparisons .
  • Controls : Include both vehicle and enantiomer controls (e.g., (R)-ML375, which lacks M5 activity) to confirm target engagement .

Eigenschaften

IUPAC Name

(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBAKXRLQAPKEE-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.